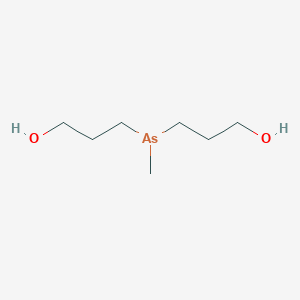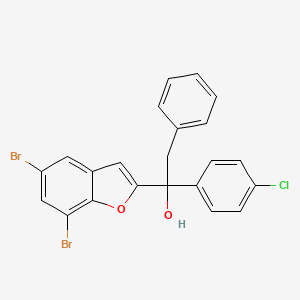![molecular formula C20H30N2O B14388283 N-(Cyclohex-1-en-1-yl)-N-[3-(diethylamino)propyl]benzamide CAS No. 90040-59-8](/img/structure/B14388283.png)
N-(Cyclohex-1-en-1-yl)-N-[3-(diethylamino)propyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Cyclohex-1-en-1-yl)-N-[3-(diethylamino)propyl]benzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as antipsychotic and antiemetic agents. This compound is characterized by the presence of a cyclohexene ring, a diethylamino propyl chain, and a benzamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyclohex-1-en-1-yl)-N-[3-(diethylamino)propyl]benzamide typically involves the following steps:
Formation of the Cyclohexene Ring: Cyclohexene can be synthesized through the hydrogenation of benzene or by the dehydration of cyclohexanol.
Attachment of the Diethylamino Propyl Chain: This step involves the reaction of diethylamine with a suitable propyl halide under basic conditions to form the diethylamino propyl chain.
Formation of the Benzamide Moiety: The benzamide group can be introduced by reacting benzoyl chloride with an amine under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the cyclohexene ring, leading to the formation of cyclohexanone derivatives.
Reduction: Reduction reactions can convert the cyclohexene ring to cyclohexane.
Substitution: The benzamide moiety can undergo substitution reactions, particularly nucleophilic aromatic substitution, leading to various substituted benzamides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Cyclohexanone derivatives.
Reduction: Cyclohexane derivatives.
Substitution: Substituted benzamides with various functional groups.
Scientific Research Applications
Chemistry: As a precursor for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving benzamide derivatives.
Medicine: Potential use as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: Use in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(Cyclohex-1-en-1-yl)-N-[3-(diethylamino)propyl]benzamide may involve interaction with specific molecular targets such as receptors or enzymes. The diethylamino propyl chain may facilitate binding to these targets, while the benzamide moiety may modulate the activity of the compound.
Comparison with Similar Compounds
Similar Compounds
N-(Cyclohexyl)-N-[3-(diethylamino)propyl]benzamide: Similar structure but with a cyclohexyl ring instead of a cyclohexene ring.
N-(Phenyl)-N-[3-(diethylamino)propyl]benzamide: Similar structure but with a phenyl ring instead of a cyclohexene ring.
Uniqueness
N-(Cyclohex-1-en-1-yl)-N-[3-(diethylamino)propyl]benzamide is unique due to the presence of the cyclohexene ring, which may impart distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
90040-59-8 |
|---|---|
Molecular Formula |
C20H30N2O |
Molecular Weight |
314.5 g/mol |
IUPAC Name |
N-(cyclohexen-1-yl)-N-[3-(diethylamino)propyl]benzamide |
InChI |
InChI=1S/C20H30N2O/c1-3-21(4-2)16-11-17-22(19-14-9-6-10-15-19)20(23)18-12-7-5-8-13-18/h5,7-8,12-14H,3-4,6,9-11,15-17H2,1-2H3 |
InChI Key |
VUGKHRFFWIWLTM-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCN(C1=CCCCC1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


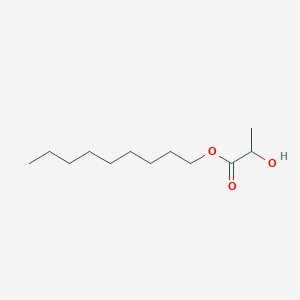
![1-(4-{[2-(Methylamino)ethyl]sulfanyl}phenyl)propan-2-one](/img/structure/B14388210.png)
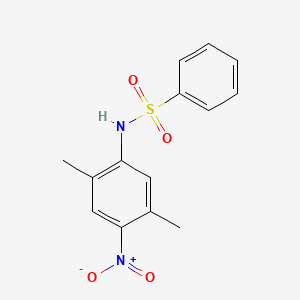
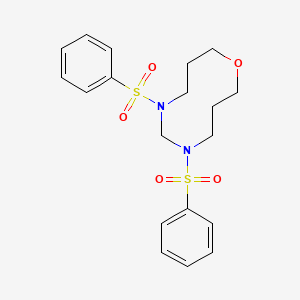
![Silane, trimethyl[1-phenyl-2-(phenylsulfonyl)ethyl]-](/img/structure/B14388218.png)
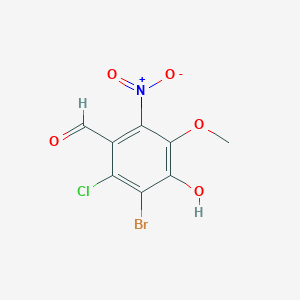
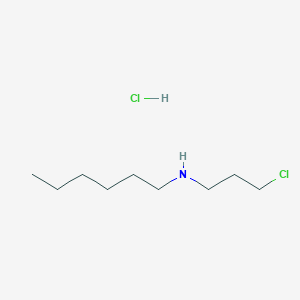
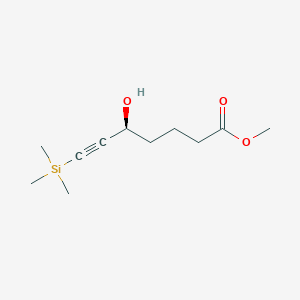

![N'-[4-(6-Oxo-3-phenylpyridazin-1(6H)-yl)butyl]-N,N-diphenylurea](/img/structure/B14388238.png)

![2-[(Dimethylamino)methyl]-3-hydroxy-4H-1-benzothiopyran-4-one](/img/structure/B14388251.png)
